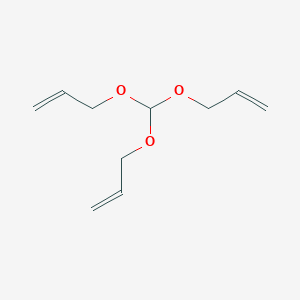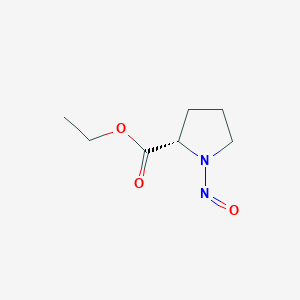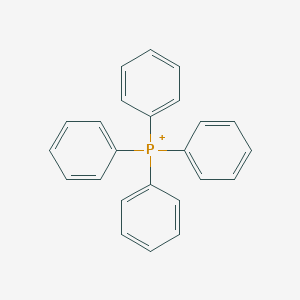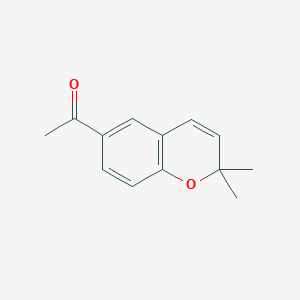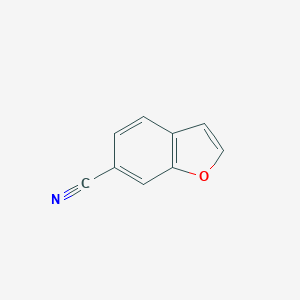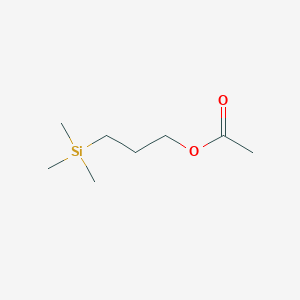
1-Propanol, 3-(trimethylsilyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-(trimethylsilyl)-, acetate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform. This compound is commonly used as a reagent in organic synthesis and as a solvent in chromatography.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-(trimethylsilyl)-, acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3-(trimethylsilyl)-, acetate. However, it is not known to have any significant toxic effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Propanol, 3-(trimethylsilyl)-, acetate in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent in chromatography. However, its use as a reagent in organic synthesis requires careful handling and may pose a risk of fire or explosion.
Direcciones Futuras
There are several potential future directions for research involving 1-Propanol, 3-(trimethylsilyl)-, acetate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research could involve the use of this compound as a protecting group for alcohols in organic synthesis. Additionally, further studies could be conducted to investigate the mechanism of action and potential applications of this compound in other fields, such as medicine or materials science.
Métodos De Síntesis
The synthesis of 1-Propanol, 3-(trimethylsilyl)-, acetate can be achieved through a variety of methods, including the reaction of 3-(trimethylsilyl)propan-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-(trimethylsilyl)propan-1-ol with acetic acid and a dehydrating agent such as sulfuric acid.
Aplicaciones Científicas De Investigación
1-Propanol, 3-(trimethylsilyl)-, acetate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a solvent in chromatography and as a protecting group for alcohols in organic synthesis.
Propiedades
Número CAS |
18388-41-5 |
|---|---|
Nombre del producto |
1-Propanol, 3-(trimethylsilyl)-, acetate |
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
SMILES canónico |
CC(=O)OCCC[Si](C)(C)C |
Otros números CAS |
18388-41-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



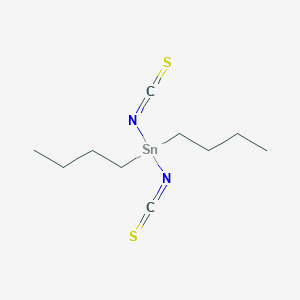
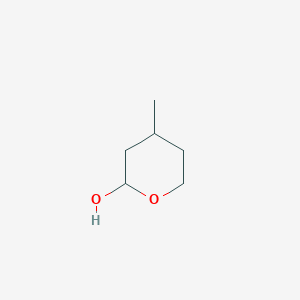
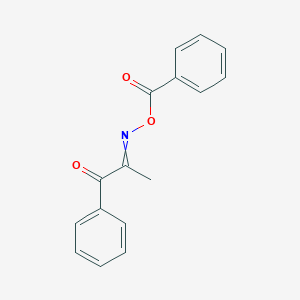
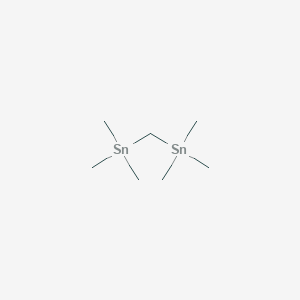
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
